Sodium tetrakis[4-(trifluoromethyl)phenyl]borate(1-) Sodium tetrakis[4-(trifluoromethyl)phenyl]borate(1-)
Brand Name: Vulcanchem
CAS No.: 22533-15-9
VCID: VC18825271
InChI: InChI=1S/C28H16BF12.Na/c30-25(31,32)17-1-9-21(10-2-17)29(22-11-3-18(4-12-22)26(33,34)35,23-13-5-19(6-14-23)27(36,37)38)24-15-7-20(8-16-24)28(39,40)41;/h1-16H;/q-1;+1
SMILES:
Molecular Formula: C28H16BF12Na
Molecular Weight: 614.2 g/mol

Sodium tetrakis[4-(trifluoromethyl)phenyl]borate(1-)

CAS No.: 22533-15-9

Cat. No.: VC18825271

Molecular Formula: C28H16BF12Na

Molecular Weight: 614.2 g/mol

* For research use only. Not for human or veterinary use.

Sodium tetrakis[4-(trifluoromethyl)phenyl]borate(1-) - 22533-15-9

Specification

CAS No. 22533-15-9
Molecular Formula C28H16BF12Na
Molecular Weight 614.2 g/mol
IUPAC Name sodium;tetrakis[4-(trifluoromethyl)phenyl]boranuide
Standard InChI InChI=1S/C28H16BF12.Na/c30-25(31,32)17-1-9-21(10-2-17)29(22-11-3-18(4-12-22)26(33,34)35,23-13-5-19(6-14-23)27(36,37)38)24-15-7-20(8-16-24)28(39,40)41;/h1-16H;/q-1;+1
Standard InChI Key KXIHZUVOFLOTPF-UHFFFAOYSA-N
Canonical SMILES [B-](C1=CC=C(C=C1)C(F)(F)F)(C2=CC=C(C=C2)C(F)(F)F)(C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)C(F)(F)F.[Na+]

Introduction

Chemical Identity and Nomenclature

The systematic IUPAC name for this compound is sodium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide, with the chemical formula C<sub>32</sub>H<sub>12</sub>BF<sub>24</sub>Na and a molecular weight of 886.209 g/mol . It is often colloquially termed "BARF" (a backronym for Bis(aryl)fluoroborate) or "Kobayashi's anion" in recognition of Hiroshi Kobayashi’s pioneering synthesis work . The anion’s structure distinguishes it from related species like BArF<sub>20</sub><sup>−</sup> [(C<sub>6</sub>F<sub>5</sub>)<sub>4</sub>B]<sup>−</sup>, which lacks the meta-trifluoromethyl substituents .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number79060-88-1
Molecular FormulaC<sub>32</sub>H<sub>12</sub>BF<sub>24</sub>Na
InChI KeyLTGMONZOZHXAHO-UHFFFAOYSA-N
Melting Point310°C (decomposition)
SolubilityWater, acetonitrile, dichloromethane

Synthesis and Structural Characterization

Synthetic Pathways

The synthesis of NaBArF<sub>24</sub> typically proceeds via a magnesium-halogen exchange reaction. A representative method involves treating 3,5-bis(trifluoromethyl)phenylmagnesium bromide (Ar<sup>F</sup>MgBr) with sodium tetrafluoroborate (NaBF<sub>4</sub>) in diethyl ether :

NaBF4+4 ArFMgBr4 MgBrF+NaBAr4F\text{NaBF}_4 + 4\ \text{Ar}^\text{F}\text{MgBr} \rightarrow 4\ \text{MgBrF} + \text{NaBAr}^\text{F}_4

This reaction capitalizes on the poor solubility of NaBArF<sub>24</sub> in ether, facilitating its precipitation and subsequent purification . Alternative routes employ Brookhart’s acid ([(Et<sub>2</sub>O)<sub>2</sub>H]BArF<sub>24</sub>), formed by treating NaBArF<sub>24</sub> with hydrogen chloride in ether, to generate catalytically active species .

Molecular Geometry and Steric Effects

X-ray crystallography reveals a tetrahedral boron center surrounded by four aryl ligands, each oriented perpendicularly to minimize steric clashes . The 3,5-bis(trifluoromethyl) substituents create a conical steric profile, shielding the boron atom from nucleophiles and stabilizing the anion against hydrolysis. This geometry is critical for applications requiring non-coordinating anions, such as olefin polymerization catalysts .

Table 2: Structural Parameters

ParameterValueSource
B–C Bond Length1.62–1.65 Å
Dihedral Angle (Ar–B–Ar)109.5°
Van der Waals Volume~480 ų

Physicochemical Properties

NaBArF<sub>24</sub> exhibits unique solubility characteristics, dissolving readily in polar aprotic solvents (e.g., acetonitrile) and moderately in water . Its lipophilicity (log P ≈ 5.2) enables phase-transfer catalysis, while the electron-withdrawing trifluoromethyl groups confer oxidative stability up to 310°C . Notably, the compound decomposes upon exposure to strong oxidizers, releasing boron trifluoride (BF<sub>3</sub>) and fluorinated aromatics .

Reactivity and Mechanistic Role

As a Non-Coordinating Anion

In transition metal catalysis, NaBArF<sub>24</sub> serves as a "spectator" anion, preventing metal center poisoning by avoiding coordination. For example, in palladium-catalyzed cross-coupling reactions, the anion stabilizes cationic intermediates without participating in redox cycles .

Phase-Transfer Catalysis

The anion’s lipophilicity facilitates cation extraction into organic phases. In solvent polymeric membrane electrodes, NaBArF<sub>24</sub> enables selective ion sensing by forming stable ion pairs with target cations (e.g., K<sup>+</sup>, NH<sub>4</sub><sup>+</sup>) .

Applications in Modern Chemistry

Polymer Synthesis

NaBArF<sub>24</sub> is integral to the synthesis of polyketones via nickel-catalyzed copolymerization of ethylene and carbon monoxide. The anion’s inertness prevents catalyst deactivation, yielding high-molecular-weight polymers .

Electrochemical Sensors

Incorporated into ion-selective membranes, NaBArF<sub>24</sub> enhances sensor selectivity for alkali metal ions. Its fluorinated matrix reduces water uptake, improving device longevity .

Table 3: Industrial and Research Applications

ApplicationMechanismReference
Olefin PolymerizationStabilization of cationic catalysts
Cation ExtractionIon-pair formation in hydrophobic media
Optode FabricationSignal transduction via ionophore binding

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